Home > Products > Screening Compounds P122573 > PTH (1-31) (HUMAN)
PTH (1-31) (HUMAN) - 157938-23-3

PTH (1-31) (HUMAN)

Catalog Number: EVT-1522482
CAS Number: 157938-23-3
Molecular Formula: C162H269N49O47S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PTH is synthesized in the parathyroid glands as a preprohormone, which undergoes cleavage to produce the active hormone. The classification of PTH (1-31) falls under peptide hormones, specifically as a bioactive fragment of PTH that retains some functional properties of the full-length hormone. It primarily interacts with PTH receptors, which are G protein-coupled receptors that mediate various intracellular signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of human PTH (1-31) can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides in a controlled manner. This process involves the sequential addition of protected amino acids to a solid support, followed by deprotection steps to expose reactive sites for further coupling.

The synthesis typically follows these steps:

  1. Selection of Amino Acids: The specific sequence of amino acids corresponding to PTH (1-31) is chosen.
  2. Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents that activate the carboxyl group.
  3. Cleavage: Once the desired length is achieved, the peptide is cleaved from the solid support.
  4. Purification: High-performance liquid chromatography is often employed to purify the synthesized peptide to ensure high purity and correct folding.
Molecular Structure Analysis

Structure and Data

The molecular structure of PTH (1-31) consists of 31 amino acids, characterized by specific sequences that confer its biological activity. The structure can be represented as follows:

Amino Acid Sequence  1 Ser 2 Thr 3 Val 4 Glu 31 Lys\text{Amino Acid Sequence }\quad \text{ 1 Ser 2 Thr 3 Val 4 Glu 31 Lys}

The three-dimensional conformation of PTH (1-31) plays a critical role in its interaction with receptors and subsequent signaling pathways. Structural studies using techniques such as nuclear magnetic resonance spectroscopy have indicated that this fragment retains a helical conformation similar to that of the full-length hormone.

Chemical Reactions Analysis

Reactions and Technical Details

PTH (1-31) primarily engages in biochemical reactions involving receptor binding and signal transduction. Upon binding to the type 1 parathyroid hormone receptor, it activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate levels within target cells. This process can be summarized as follows:

  1. Receptor Binding: PTH (1-31) binds to the type 1 receptor.
  2. Signal Activation: This interaction activates G proteins, which subsequently stimulate adenylyl cyclase.
  3. cAMP Production: Increased levels of cyclic adenosine monophosphate lead to various downstream effects, including enhanced osteoblastic activity.
Mechanism of Action

Process and Data

The mechanism of action for PTH (1-31) involves its binding to specific receptors on target cells, predominantly osteoblasts and renal tubular cells. The activation of these receptors triggers multiple signaling cascades:

  • Adenylyl Cyclase Activation: This leads to increased levels of cyclic adenosine monophosphate, promoting bone formation.
  • Phospholipase C Pathway: Although less prominent than with full-length PTH, PTH (1-31) can also activate phospholipase C, leading to increased intracellular calcium levels.

Studies have shown that while PTH (1-31) has diminished potency compared to PTH (1-34), it still exhibits significant biological activity relevant for therapeutic applications in bone metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PTH (1-31) possesses several key physical and chemical properties:

  • Molecular Weight: Approximately 3,500 Da.
  • Solubility: Highly soluble in water due to its peptide nature.
  • Stability: Stability can vary depending on environmental conditions such as pH and temperature; generally stable under physiological conditions.

Analytical techniques such as mass spectrometry are employed to confirm the molecular weight and purity of synthesized PTH (1-31).

Applications

Scientific Uses

PTH (1-31) has garnered interest for its potential applications in various scientific fields:

  • Bone Metabolism Research: Its ability to stimulate bone formation makes it a candidate for studying osteoporosis treatments.
  • Therapeutic Development: Investigations into its use as a therapeutic agent for hypoparathyroidism are ongoing.
  • Biochemical Assays: Used in assays measuring cAMP production as part of receptor activity studies.
Molecular Characterization of PTH (1-31)

Primary and Secondary Structural Analysis of PTH (1-31)

The human parathyroid hormone fragment 1-31 (hPTH(1-31)) is a 31-amino acid polypeptide with the primary sequence Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val (sequence shortening: SVSEIQLMHNLGKHLNSMERVEWLRKKLQDV) and a molecular weight of 3719.30 Da (chemical formula: C₁₆₂H₂₆₉N₄₉O₄₇S₂) [1]. High-resolution NMR studies at 800 MHz reveal a well-defined secondary structure dominated by two α-helical segments:

  • N-terminal helix: Residues 3–11, stabilized by helix-capping motifs at Ser3 and Leu11
  • C-terminal helix: Residues 16–30, reinforced by hydrophobic clusters and electrostatic interactions [3]

Key structural stabilizers include:

  • Hydrophobic core: Linear array from Val2→Leu7→Leu11→His14→Leu15→Trp23
  • Ion pairs: Glu22-Arg25 and Glu22-Lys26 salt bridges
  • Aromatic-aliphatic packing: Trp23 side chain packed against Leu15, Leu24, Lys27, and Leu28 [3] [6]

Backbone N-methylation experiments demonstrate that residues Val21, Leu24, Arg25, and Leu28 are critical for receptor binding, as their modification disrupts helical integrity and abolishes activity. The overall V-shaped tertiary conformation positions the N- and C-termini for optimal interaction with the PTH1 receptor’s extracellular domains [6].

Table 1: Structural Motifs in hPTH(1-31) Identified by NMR Spectroscopy

Structural ElementResidue RangeStabilizing InteractionsFunctional Impact
N-terminal α-helix3–11Helix capping (Ser3, Leu11); hydrophobic contacts (Leu7, Leu11)Anchors receptor-activating N-terminus
C-terminal α-helix16–30Trp23-Leu15/24/27/28 packing; Glu22-Arg25/Lys26 ion pairsMediates high-affinity receptor binding
Hinge region12–15Flexible linker (Gly12, Lys13)Connects helical domains

Post-Translational Modifications and Stability Profiles

hPTH(1-31) lacks glycosylation sites and disulfide bonds but exhibits pH- and temperature-dependent stability. Under physiological conditions (pH 7.4, 37°C), its half-life is approximately 2–4 hours in plasma, influenced by rapid proteolysis at residues 15–34 [4]. Key degradation mechanisms include:

  • Endopeptidase cleavage: Preferential hydrolysis at Leu11-His14 and Leu28-Gln29 bonds
  • Receptor-mediated protection: Binding to PTH1R inhibits extracellular domain cleavage by metalloproteinases, extending functional stability [4]

Metabolic studies show that residue methylation at Asp30 or Val31 minimally impacts structure or activity, while modifications within the helical core (e.g., Val21, Leu24) accelerate degradation. Lyophilized peptides stored at -80°C retain >95% purity, whereas solutions in 0.1% trifluoroacetic acid show aggregation after 48 hours at 4°C [1] [6].

Table 2: Stability Determinants of PTH Fragments

PropertyhPTH(1-31)hPTH(1-34)hPTH(1-84)
Thermal stabilityModerate (Tm = 52°C)High (Tm = 68°C)High (Tm = 72°C)
Proteolytic sitesLeu11↓His14, Leu28↓Gln29Arg20↓Lys21, Val31↓Glu32Multiple cleavage sites beyond residue 34
Receptor stabilizationInhibits PTH1R cleavageStabilizes PTH1R conformationInduces prolonged receptor internalization

Comparative Sequence Homology with Full-Length PTH (1-84) and Truncated Analogs

hPTH(1-31) shares 100% sequence identity with the N-terminal region of hPTH(1-84) and hPTH(1-34). Critical homology comparisons include:

  • Receptor-activating domain (residues 1–14): Identical across all PTH variants; essential for adenylyl cyclase stimulation [5] [8]
  • Receptor-binding domain (residues 15–31): Contains 85% identity with PTHrP(1–36); divergence at positions 23–28 reduces affinity for non-RG PTH1R conformations [2] [5]

Functional analyses reveal:

  • cAMP generation: hPTH(1-31) and hPTH(1-34) show equipotent cAMP stimulation in renal tubules (8 pmol/kg·h infusion increases urinary cAMP by 230%) [7]
  • Divergent signaling: Unlike hPTH(1-34), hPTH(1-31) does not activate phospholipase C (PLC) due to the absence of residues 32–34 (His-Asn-Phe), which are required for PKC membrane translocation [8]

Biological implications of sequence truncations:

  • Resorption induction: hPTH(1-34) elevates bone resorption markers (e.g., NTx by 29%), while hPTH(1-31) lacks this effect [7]
  • Calcium homeostasis: hPTH(1-34) increases serum ionized calcium by 6.6%; hPTH(1-31) causes no change [7]

Table 3: Functional Consequences of PTH Sequence Variations

PeptideSequence FeaturescAMP PotencyPLC/PKC ActivationBone Resorption
hPTH(1-31)Lacks C-terminal HNF motif+++--
hPTH(1-34)Contains full receptor-binding domain++++++++++
hPTH(1-84)Additional C-terminal domains (35–84)++++++++++
PTHrP(1–36)Divergent residues 23–28++++ (intermittent)

The structural and functional data position hPTH(1-31) as a unique anabolic agent that stimulates osteogenesis without inducing hypercalcemia or bone resorption—properties attributed to its selective cAMP/PKA signaling activation [5] [7] [8].

Properties

CAS Number

157938-23-3

Product Name

PTH (1-31) (HUMAN)

Molecular Formula

C162H269N49O47S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.